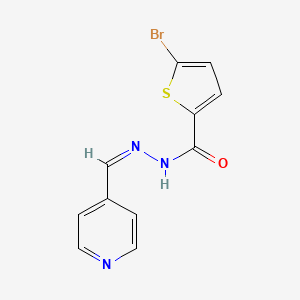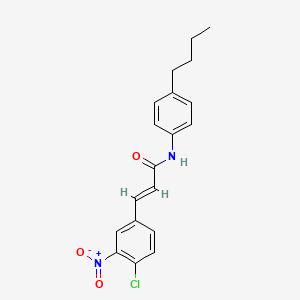
5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide
Vue d'ensemble
Description
5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. By inhibiting topoisomerase II, 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and physiological effects:
5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. In addition, 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to have good bioavailability and pharmacokinetic properties, which are important factors in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments is its specificity for topoisomerase II, which allows for targeted inhibition of cancer cells. However, 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has also been found to have off-target effects, which may limit its use in certain applications. Additionally, the synthesis of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can be challenging and time-consuming, which may make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is the development of analogs of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide with improved specificity and potency. Another potential direction is the investigation of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in combination with other anti-cancer agents, which may enhance its efficacy. Finally, further studies are needed to determine the safety and efficacy of 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in preclinical and clinical trials, with the ultimate goal of developing a new cancer treatment option.
Applications De Recherche Scientifique
5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied for its potential use in drug discovery and development, particularly in the area of cancer research. Studies have shown that 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
5-bromo-N-[(Z)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3OS/c12-10-2-1-9(17-10)11(16)15-14-7-8-3-5-13-6-4-8/h1-7H,(H,15,16)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWPLRNUINZWET-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-bromo-N'-[(Z)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)

![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)

![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)


![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4892311.png)